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Compound of Interest

Compound Name: 4,4'-Azoxydiphenetole

CAS No.: 4792-83-0

Cat. No.: B1266243

Get Quote

Foreword
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4,4'-Azoxydiphenetole (CAS No. 4792-83-0), a compound of interest for researchers and

professionals in drug development and materials science. While extensive searches of public

spectroscopic databases and literature have not yielded a complete set of raw experimental

spectra for this specific molecule, this guide is structured to provide expert-level insights into

the principles, expected outcomes, and detailed protocols for its full spectroscopic elucidation.

As Senior Application Scientists, we often encounter scenarios where de novo characterization

is required. This document, therefore, serves as both a predictive guide for 4,4'-
Azoxydiphenetole and a methodological framework for the spectroscopic analysis of related

aromatic azoxy compounds.

Molecular Structure and Spectroscopic Overview
4,4'-Azoxydiphenetole, with the molecular formula C₁₆H₁₈N₂O₃, possesses a core structure

featuring a central azoxy (-N=N(O)-) bridge connecting two para-substituted phenetole

(ethoxybenzene) rings. This unique arrangement of functional groups gives rise to a distinct
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spectroscopic signature that can be interrogated using a suite of analytical techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Caption: Molecular structure of 4,4'-Azoxydiphenetole.

The following sections will detail the expected spectroscopic data for each technique,

underpinned by established principles of chemical spectroscopy and data from analogous

compounds.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-
Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the

precise connectivity of atoms in an organic molecule. For 4,4'-Azoxydiphenetole, ¹H and ¹³C

NMR will provide definitive information on the aromatic and ethoxy moieties.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

We expect to see signals corresponding to the aromatic protons and the ethoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4,4'-Azoxydiphenetole
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2 - 8.0 Doublet (d) 4H

Aromatic protons

ortho to the

azoxy group

The electron-

withdrawing

nature of the

azoxy group

deshields these

protons, shifting

them downfield.

~7.0 - 6.8 Doublet (d) 4H

Aromatic protons

meta to the

azoxy group

These protons

are shielded by

the electron-

donating ethoxy

group, resulting

in an upfield shift

compared to the

ortho protons.

~4.1 Quartet (q) 4H

Methylene

protons (-OCH₂-)

of the ethoxy

groups

The quartet

arises from

coupling to the

adjacent methyl

protons.

~1.4 Triplet (t) 6H

Methyl protons (-

CH₃) of the

ethoxy groups

The triplet is due

to coupling with

the adjacent

methylene

protons.

Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of

the electron-donating ethoxy group and the electron-withdrawing azoxy group on the aromatic

ring. Data from similar substituted azoxybenzenes supports these estimations.[1]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon

environments. Due to the molecule's symmetry, we expect six distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-Azoxydiphenetole

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~160 C-O (aromatic)

The carbon directly attached to

the oxygen of the ethoxy group

is significantly deshielded.

~145 C-N (aromatic)

The carbon attached to the

azoxy group is also

deshielded.

~124 Aromatic CH (ortho to azoxy)
Aromatic carbons in this region

are typical.

~115 Aromatic CH (meta to azoxy)
Shielded by the adjacent

ethoxy group.

~64 -OCH₂-
Aliphatic carbon attached to

oxygen.

~15 -CH₃ Aliphatic methyl carbon.

Causality Behind Predictions: The predicted chemical shifts are based on established ranges

for substituted aromatic and aliphatic carbons. The electronegativity of the oxygen and nitrogen

atoms plays a key role in determining the downfield shifts of the directly attached carbons.[2][3]

Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4,4'-Azoxydiphenetole.

Materials:

4,4'-Azoxydiphenetole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃) with 0.03% TMS
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NMR tubes (5 mm)

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of

CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Spectrometer Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (may range from hundreds to thousands).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.
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Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal

at 77.16 ppm for ¹³C.

Integrate the ¹H NMR signals.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Predicted IR Absorption Bands
The IR spectrum of 4,4'-Azoxydiphenetole is expected to show characteristic absorption

bands for the aromatic rings, the azoxy group, the ether linkage, and the aliphatic portions of

the ethoxy groups.

Table 3: Predicted IR Absorption Bands for 4,4'-Azoxydiphenetole
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Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100-3000 Medium C-H stretch Aromatic

2980-2850 Strong C-H stretch Aliphatic (CH₃, CH₂)

~1600, ~1500 Medium-Strong C=C stretch Aromatic ring

~1475 Medium N=N stretch Azoxy

~1250 Strong
Asymmetric C-O-C

stretch
Aryl-alkyl ether

~1040 Medium
Symmetric C-O-C

stretch
Aryl-alkyl ether

~840 Strong C-H out-of-plane bend
1,4-disubstituted

aromatic

Causality Behind Predictions: These predictions are based on well-established correlation

tables for IR spectroscopy. The strong C-O stretching bands are characteristic of ethers, and

the C-H out-of-plane bending absorption is highly diagnostic for the substitution pattern of the

aromatic rings.[4][5]

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of 4,4'-
Azoxydiphenetole using an Attenuated Total Reflectance (ATR) accessory.

Materials:

4,4'-Azoxydiphenetole (solid powder)

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

Spatula
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Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a

resolution of 4 cm⁻¹ are sufficient.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the

measurement.

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,

while fragmentation patterns can offer structural clues.

Predicted Mass Spectrum
For 4,4'-Azoxydiphenetole (C₁₆H₁₈N₂O₃), the calculated monoisotopic mass is 286.1317

g/mol .

Expected Observations:
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Molecular Ion (M⁺•): A prominent peak at m/z 286 is expected in the electron ionization (EI)

mass spectrum.

Isotope Peaks: Due to the natural abundance of ¹³C, a smaller peak at m/z 287 (M+1) will be

observed.

Fragmentation: The molecule is expected to fragment in a predictable manner, providing

further structural confirmation.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 4,4'-Azoxydiphenetole

Predicted m/z
Possible Fragment
Structure

Fragmentation Pathway

270 [C₁₆H₁₈N₂O₂]⁺•
Loss of an oxygen atom from

the azoxy group.

149 [C₈H₉O₂N]⁺• Cleavage of the N-N bond.

135 [C₈H₉NO]⁺•
Cleavage of the N-N bond with

rearrangement.

107 [C₇H₇O]⁺
Loss of CO from the

[C₈H₉NO]⁺• fragment.

79 [C₆H₅O]⁺
Further fragmentation of the

phenoxy-containing ions.

Causality Behind Predictions: The fragmentation pathways are predicted based on the stability

of the resulting ions and common fragmentation mechanisms for aromatic ethers and azoxy

compounds. Cleavage of the relatively weak N-N and N-O bonds is expected to be a primary

fragmentation route.[6][7]

Experimental Protocol for Mass Spectrometry Data
Acquisition (EI-MS)
Objective: To obtain the electron ionization mass spectrum of 4,4'-Azoxydiphenetole to

confirm its molecular weight and analyze its fragmentation pattern.
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Materials:

4,4'-Azoxydiphenetole sample

Volatile solvent (e.g., methanol or dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

Procedure (using a direct insertion probe):

Sample Preparation: Dissolve a small amount of the sample in a minimal amount of a volatile

solvent.

Probe Loading: Apply a small drop of the solution to the tip of the direct insertion probe and

allow the solvent to evaporate.

Instrument Setup:

Insert the probe into the mass spectrometer's ion source.

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable range (e.g., m/z 50-500).

Data Acquisition:

Gradually heat the probe to volatilize the sample into the ion source.

Acquire mass spectra continuously as the sample evaporates.

Data Analysis:

Identify the spectrum with the best signal-to-noise ratio that is free from background

contamination.

Identify the molecular ion peak and major fragment ions.

If using HRMS, determine the elemental composition of the key ions.
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Caption: Experimental workflow for direct insertion probe EI-MS analysis.

Conclusion and Summary of Expected Data
The comprehensive spectroscopic characterization of 4,4'-Azoxydiphenetole, as outlined in

this guide, provides a robust framework for its unambiguous identification and structural

verification. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry

offers complementary information that, when taken together, constitutes a unique spectroscopic

fingerprint for this molecule. This guide serves as a valuable resource for researchers by

providing not only the expected spectral data based on sound scientific principles but also

detailed, field-proven protocols for acquiring this information.

References
Gore, P. H., & Wheeler, O. H. (1956). The Absorption Spectra of Aromatic Azo and Related

Compounds. I. Azoxybenzenes. Journal of the American Chemical Society, 78(9), 2160–

2163. [Link]

Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition. [Link]

Merck Index Online. (n.d.). Azoxybenzene. [Link]

ACS Publications. (n.d.). The Absorption Spectra of Aromatic Azo and Related Compounds.

I. Azoxybenzenes. [Link]

ACS Publications. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of

Nitrosobenzene. The Journal of Organic Chemistry. [Link]

NIST. (n.d.). Azoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

ResearchGate. (n.d.). FT-IR spectra of the compound 4. [Link]

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0190136). [Link]

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

University of Cambridge. (n.d.). Tables For Organic Structure Analysis. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1266243/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-4-4-azoxydiphenetole
https://pubs.acs.org/doi/abs/10.1021/ja01590a070
https://onlinelibrary.wiley.com/doi/10.1002/anie.200701955
https://www.rsc.org/merck-index/search?searchtext=azoxybenzene
https://pubs.acs.org/doi/10.1021/ja01590a070
https://pubs.acs.org/doi/10.1021/acs.joc.7b01887
https://webbook.nist.gov/cgi/cbook.cgi?ID=C495487&Mask=200
https://www.researchgate.net/figure/displays-FT-IR-spectra-of-the-compound-4-The-IR-spectrum-of-4-exhibited-characteristic_fig5_322737678
https://www.np-mrd.org/spectra/700mhz-1h-1d/NP0190136
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/14%3A_NMR_Spectroscopy/14.04%3A_1H_NMR%3A_Signal_Position
https://www.ch.cam.ac.uk/sites/www.ch.cam.ac.uk/files/documents/general/nmr-ir-ms-tables.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). FT-IR spectra of (a) 2-azido-2-phenylethanthiol intermediate and (b)

phenylacetylene. [Link]

The Royal Society of Chemistry. (2013). Light-triggered self assembly of a dichromonyl

compound in water - Supporting Information. [Link]

MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo

Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. [Link]

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. [Link]

Biomedicine and Chemical Sciences. (2022). Synthesis and Characterization of Some Metal

Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. [Link]

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Waters. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the

Xevo™ G3 QTof. [Link]

PubMed. (2012). Evaluation of intact mass spectrometry for the quantitative analysis of

protein therapeutics. [Link]

National Institutes of Health. (n.d.). Differential Affinity Chromatography Coupled to Mass

Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range

Antimicrobial Peptide Derived from Leucinostatin. [Link]

National Institutes of Health. (2024). Immunoaffinity Intact-Mass Spectrometry for the

Detection of Endogenous Concentrations of the Acetylated Protein Tumor Biomarker Neuron

Specific Enolase. [Link]

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-

Oxadiazoles Containing a Phenylazo Group. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/figure/FT-IR-spectra-of-a-2-azido-2-phenylethanthiol-intermediate-and-b-phenylacetylene_fig2_386221469
https://www.rsc.org/suppdata/cc/c3/c3cc44313k/c3cc44313k.pdf
https://www.mdpi.com/1420-3049/25/18/4286
https://www.organicchemistrydata.org/nmr-spectroscopy/13c-nmr-chemical-shifts/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/14%3A_NMR_Spectroscopy/14.10%3A_13C_NMR_Spectroscopy
https://www.researchgate.net/figure/Mass-fragmentation-pattern-for-complexes-1-4_tbl3_281691515
https://www.ijbcs.com/index.php/ijbcs/article/view/180
https://www.colorado.edu/lab/lecture-demo-manual/sites/default/files/attached-files/ir_absorption_table.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2021/accurate-mass-screening-and-discovery-of-benzimidazole-opioids-with-the-xevo-g3-qtof.html
https://pubmed.ncbi.nlm.nih.gov/22985387/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693187/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11248746/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2023). Synthesis, spectroscopic characterization and dyeing performance of

novel bis azo dyes derived from benzidine. [Link]

ResearchGate. (2019). Synthesis and Spectral Characteristics of Some New 4H-1,3,5-

Oxadiazine Derivatives. [Link]

ResearchGate. (2023). Synthesis, spectroscopic characterization and dyeing performance of

novel bis azo dyes derived from benzidine. [Link]

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]

NIST. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. mdpi.com [mdpi.com]

2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0166043) [np-mrd.org]

3. rsc.org [rsc.org]

4. pubs.acs.org [pubs.acs.org]

5. Benzene, 1,4-diethoxy- [webbook.nist.gov]

6. Azoxybenzene [webbook.nist.gov]

7. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related
compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4,4'-Azoxydiphenetole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266243/docs#a-technical-guide-to-the-
spectroscopic-characterization-of-4-4-azoxydiphenetole]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/publication/370783281_Synthesis_spectroscopic_characterization_and_dyeing_performance_of_novel_bis_azo_dyes_derived_from_benzidine
https://www.researchgate.net/publication/330331034_Synthesis_and_Spectral_Characteristics_of_Some_New_4H-135-Oxadiazine_Derivatives
https://www.researchgate.net/publication/370783281_Synthesis_spectroscopic_characterization_and_dyeing_performance_of_novel_bis_azo_dyes_derived_from_benzidine
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110009&Type=IR-SPEC&Index=1#IR-SPEC
https://www.benchchem.com/product/b1266243?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1996-1944/14/12/3387
https://np-mrd.org/spectra/nmr_one_d/2178797
https://www.rsc.org/suppdata/d5/ob/d5ob00506j/d5ob00506j1.pdf
https://pubs.acs.org/doi/10.1021/ja01591a036
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122952&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C495487&Mask=200
https://pubmed.ncbi.nlm.nih.gov/11322185/
https://pubmed.ncbi.nlm.nih.gov/11322185/
https://www.benchchem.com/product/b1266243/docs#a-technical-guide-to-the-spectroscopic-characterization-of-4-4-azoxydiphenetole
https://www.benchchem.com/product/b1266243/docs#a-technical-guide-to-the-spectroscopic-characterization-of-4-4-azoxydiphenetole
https://www.benchchem.com/product/b1266243/docs#a-technical-guide-to-the-spectroscopic-characterization-of-4-4-azoxydiphenetole
https://www.benchchem.com/product/b1266243/docs#a-technical-guide-to-the-spectroscopic-characterization-of-4-4-azoxydiphenetole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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